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Compound of Interest

Compound Name: Diiodoacetylene

Cat. No.: B13749442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of

diiodoacetylene (C₂I₂), a molecule of significant interest due to its linear geometry and strong

halogen bonding capabilities. The information presented herein is compiled from seminal

crystallographic studies and is intended to serve as a detailed resource for researchers in

crystallography, materials science, and drug development.

Introduction
Diiodoacetylene is an organoiodine compound with the formula C₂I₂. It exists as a white,

volatile solid that is soluble in organic solvents.[1] As confirmed by X-ray crystallography, the

molecule possesses a linear structure (I−C≡C−I).[1] Its ability to act as a potent ditopic halogen

bond donor makes it a valuable building block in crystal engineering and the design of

supramolecular assemblies.[2] However, it is a shock, heat, and friction-sensitive compound,

and samples have been noted to explode above 80 °C, necessitating careful handling.[1]

Crystallographic Data
The crystal structure of diiodoacetylene was determined by single-crystal X-ray diffraction.

The key crystallographic parameters are summarized in the table below. It is important to note

that the analysis of diiodoacetylene crystals has been complicated by issues such as

decomposition in the X-ray beam, twinning, and pseudosymmetry in the diffraction pattern.[3]
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Parameter Value Reference

Crystal System Tetragonal [3]

Space Group P4₂/n [3]

Unit Cell Dimensions a = 15.68(3) Å, c = 4.30(1) Å [3]

Molecules per Unit Cell (Z) 8 [3]

Intramolecular I···I distance 5.16 Å [3]

Intermolecular C···I distances ~3.4 Å [3]

Experimental Protocols
A convenient and modern synthesis of diiodoacetylene can be achieved from

trimethylsilylacetylene, a common reagent in Sonogashira coupling.[2] An older, yet practical,

method involves the iodination of acetylene gas.

Modified Dehn's Method (1911):[4]

Materials: Potassium iodide (KI), distilled water, calcium carbide (for acetylene generation),

12.5% sodium hypochlorite solution (NaOCl).

Procedure:

Dissolve 3 g of potassium iodide in 40 mL of distilled water.

Bubble a steady stream of acetylene gas (generated from the reaction of calcium carbide

with water) through the KI solution.

Slowly add the sodium hypochlorite solution to the bubbling mixture. The solution will turn

a reddish-amber color and then pale yellow.

Continue the slow addition of hypochlorite until a flocculent white precipitate of

diiodoacetylene forms and the addition of hypochlorite no longer results in a yellow color.

Filter the precipitate, wash with cold water, and dry in a dark environment as

diiodoacetylene is light-sensitive. Due to its volatility, it should be stored in a covered
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container.

Caution: Diiodoacetylene is a toxic and explosive compound.[4] All handling should be

performed with appropriate personal protective equipment in a well-ventilated fume hood.

The determination of the crystal structure of diiodoacetylene involves the following general

steps:

Crystal Growth: Crystals of diiodoacetylene suitable for X-ray diffraction can be grown by

slow sublimation or recrystallization from an appropriate organic solvent. The crystals are

often described as slightly elongated along the c-axis with prominent {110} and {001} forms.

[3]

Data Collection:

A suitable single crystal is mounted on a goniometer.

The crystal is cooled, often in a stream of cold nitrogen gas, to minimize thermal motion of

the atoms and reduce crystal decomposition.

The crystal is irradiated with a monochromatic X-ray beam.

The diffraction pattern is recorded on a detector as the crystal is rotated.

It has been noted that the intensities of reflections can decrease over time (e.g., 0.5 to

1.5% per hour) due to decomposition in the X-ray beam.[3] This requires monitoring of

standard reflections and rescaling of the data.

Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell parameters and space

group.

The initial positions of the iodine atoms are typically determined using Patterson methods,

which are effective for locating heavy atoms.

The positions of the carbon atoms are then located from difference Fourier maps.
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The structural model is refined using least-squares methods to achieve the best fit

between the observed and calculated diffraction intensities. The refinement for

diiodoacetylene has been reported to a conventional R-factor of 0.145.[3]

Structural Analysis and Intermolecular Interactions
The crystal structure of diiodoacetylene is characterized by significant intermolecular

interactions, specifically halogen bonds. The linear I−C≡C−I molecules are arranged in a way

that each end of a molecule points towards the middle of two adjacent molecules.[3] This

results in four C···I contacts of approximately 3.4 Å, which are interpreted as donor-acceptor

interactions where the π-system of the acetylene acts as the donor and the iodine atom as the

acceptor.[3]

Diiodoacetylene is a strong halogen bond donor and forms co-crystals with various Lewis

bases.[1][2] For instance, it forms one-dimensional halogen-bonded chains with

dimethylformamide (DMF), pyrazine, and 1,4-diazabicyclooctane (dabco), featuring short C–

I···O and C–I···N interactions.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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